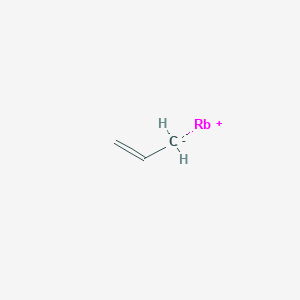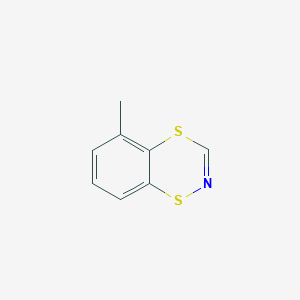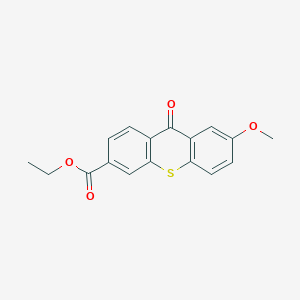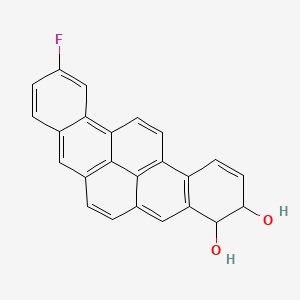
prop-1-ene;rubidium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.
Industrial Production Methods
Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.
Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.
Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.
Major Products
Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).
Reduction: Propane (CH₃CH₂CH₃).
Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).
Aplicaciones Científicas De Investigación
Prop-1-ene;rubidium(1+) has several applications in scientific research:
Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.
Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.
Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.
Mecanismo De Acción
The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.
Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.
Uniqueness
Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal
Propiedades
| 76217-03-3 | |
Fórmula molecular |
C3H5Rb |
Peso molecular |
126.54 g/mol |
Nombre IUPAC |
prop-1-ene;rubidium(1+) |
InChI |
InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |
Clave InChI |
VXELLTUDHXZXTO-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C=C.[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)

![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)



![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)



